6-Hydroxy Albaconazole is a derivative of albaconazole, a member of the azole class of antifungal agents. This compound is primarily recognized for its potential efficacy against various fungal infections, particularly those caused by Candida species and other pathogenic fungi. The compound's structure incorporates a hydroxyl group at the sixth position, which may enhance its antifungal activity compared to its parent compound.
The synthesis and characterization of 6-hydroxy albaconazole have been documented in various studies focusing on the development of novel antifungal agents. Research indicates that modifications to the albaconazole structure can lead to improved biological activities and broadened antifungal spectra .
6-Hydroxy Albaconazole belongs to the azole class of antifungals, which are characterized by their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is crucial for their antifungal activity, making them effective against a wide range of fungal pathogens .
The synthesis of 6-hydroxy albaconazole typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-hydroxy albaconazole features a triazole ring system characteristic of azole antifungals. The presence of the hydroxyl group at the sixth position is significant for enhancing solubility and potentially increasing binding affinity to fungal targets.
6-Hydroxy albaconazole undergoes several chemical reactions relevant to its function as an antifungal agent:
The reactions are typically monitored using High-Performance Liquid Chromatography (HPLC) to assess purity and concentration during synthesis and biological testing phases .
The primary mechanism of action for 6-hydroxy albaconazole involves:
Studies have shown that azole compounds exhibit a dose-dependent effect on fungal growth inhibition, with specific attention given to their efficacy against resistant strains .
Relevant analyses often include thermal stability assessments and solubility tests under varying pH conditions .
6-Hydroxy albaconazole has potential applications in:
Ongoing research aims to explore its efficacy against emerging fungal pathogens and its role in combination therapies .
6-Hydroxy Albaconazole (chemical name: (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-6-hydroxyquinazolin-4(3H)-one) is a monohydroxylated metabolite of the broad-spectrum triazole antifungal agent albaconazole (UR-9825). This compound features a hydroxyl group (-OH) at the C6 position of the quinazolinone ring system, a modification that significantly alters its physicochemical properties compared to the parent drug. The molecular formula is C₂₀H₁₆ClF₂N₅O₃, with a molecular weight of 447.82 g/mol and an accurate mass of 447.091 Da [3] [4]. The compound maintains the core stereochemical features of albaconazole, including the (1R,2R) configuration at the chiral centers adjacent to the triazole moiety, which is critical for optimal binding to the fungal cytochrome P450 target. Spectroscopic characterization confirms the presence of characteristic functional groups: the triazole ring (N=N stretch at 1510 cm⁻¹), carbonyl group (C=O stretch at 1695 cm⁻¹), and phenolic OH (broad peak at 3200-3400 cm⁻¹) [3].
Table 1: Structural and Physicochemical Properties of 6-Hydroxy Albaconazole
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₆ClF₂N₅O₃ |
Molecular Weight | 447.82 g/mol |
Accurate Mass | 447.091 Da |
IUPAC Name | 7-chloro-3-[(2R,3S)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-6-hydroxyquinazolin-4-one |
CAS Number | Not specified in sources |
logP (Calculated) | 2.56 (vs. 2.15 for albaconazole) |
Aqueous Solubility | Low (improved vs. albaconazole) |
Hydrogen Bond Donors | 2 (phenolic OH, allylic OH) |
Hydrogen Bond Acceptors | 8 |
6-Hydroxy Albaconazole represents the primary oxidative metabolite of albaconazole in mammalian systems, formed predominantly through hepatic cytochrome P450-mediated oxidation. Pharmacokinetic studies in humans demonstrate that following a single 400-mg oral dose of albaconazole, 6-hydroxyalbaconazole reaches detectable plasma concentrations within 1-2 hours and exhibits an elimination profile paralleling the parent compound [5]. Crucially, the metabolite displays significant systemic exposure, with plasma concentrations reaching approximately 30-50% of the parent drug's levels, indicating extensive in vivo formation [2] [5]. This metabolic transformation occurs via aromatic hydroxylation at the electron-rich C6 position of the quinazolinone ring, a reaction catalyzed primarily by CYP3A4 and, to a lesser extent, CYP2C9 isoforms [3].
The hydroxylation profoundly impacts the molecule's properties: 6-Hydroxy Albaconazole exhibits reduced lipophilicity (calculated logP 2.56 vs. albaconazole's 2.15) and enhanced polarity compared to its progenitor. These changes facilitate its renal clearance while moderately improving aqueous solubility. Despite these alterations, the metabolite retains the critical pharmacophore elements necessary for antifungal activity—the triazole nitrogen capable of coordinating the heme iron in CYP51, the difluorophenyl ring, and the chiral alcohol side chain [3] [8]. This structural conservation underpins its biological activity and diagnostic utility.
6-Hydroxy Albaconazole holds substantial importance in antifungal research as both a biomarker and a bioactive entity. As the principal circulating metabolite of albaconazole, its quantification in plasma serves as a critical pharmacokinetic marker for assessing albaconazole exposure in preclinical and clinical studies [5]. Research demonstrates that formulations of albaconazole (tablets vs. capsules) yield different plasma concentrations of both parent drug and 6-hydroxy metabolite, with capsule formulations producing approximately 22% higher peak concentrations (Cₘₐₓ) of the metabolite, highlighting its utility in formulation bioequivalence assessments [5].
Beyond its diagnostic role, the metabolite contributes significantly to albaconazole's pharmacological profile. In murine models of Chagas disease, albaconazole-loaded nanocapsules generate sustained levels of 6-Hydroxy Albaconazole, correlating with prolonged suppression of Trypanosoma cruzi parasitemia. This effect surpasses that achieved with unencapsulated albaconazole, suggesting the metabolite plays a role in maintaining antiparasitic activity between dosing intervals [3]. Its structural similarity to albaconazole positions it as a valuable tool compound for structure-activity relationship (SAR) studies, particularly in exploring how steric and electronic modifications at the quinazolinone C6 position influence antifungal potency and spectrum [8].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7